molecular formula C8H6F2N4 B6189128 1-(2,4-difluorophenyl)-1H-1,2,4-triazol-5-amine CAS No. 1250089-60-1

1-(2,4-difluorophenyl)-1H-1,2,4-triazol-5-amine

Cat. No.: B6189128
CAS No.: 1250089-60-1
M. Wt: 196.16 g/mol
InChI Key: ULMWXSGETPOJKA-UHFFFAOYSA-N
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Description

1-(2,4-Difluorophenyl)-1H-1,2,4-triazol-5-amine is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a difluorophenyl group attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-difluorophenyl)-1H-1,2,4-triazol-5-amine typically involves the reaction of 2,4-difluoroaniline with appropriate triazole precursors. One common method involves the reaction of 2,4-difluoroaniline with 1H-1,2,4-triazole-5-carboxylic acid under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Difluorophenyl)-1H-1,2,4-triazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to obtain reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the difluorophenyl group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

1-(2,4-Difluorophenyl)-1H-1,2,4-triazol-5-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antifungal agent due to its structural similarity to other triazole-based antifungal drugs. It may inhibit the activity of enzymes involved in fungal cell wall synthesis.

    Materials Science: The compound’s unique structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.

    Biological Research: It is used in studies investigating the interaction of triazole derivatives with biological targets, such as enzymes and receptors.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of other valuable chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2,4-difluorophenyl)-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets. In the context of its potential antifungal activity, the compound may inhibit the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, an essential component of fungal cell membranes. By inhibiting this enzyme, the compound disrupts the integrity of the fungal cell membrane, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: A widely used antifungal drug with a similar triazole structure.

    Voriconazole: Another antifungal agent with structural similarities to 1-(2,4-difluorophenyl)-1H-1,2,4-triazol-5-amine.

    Itraconazole: A triazole-based antifungal drug with a broader spectrum of activity.

Uniqueness

This compound is unique due to the presence of the difluorophenyl group, which may confer distinct electronic and steric properties. These properties can influence the compound’s interaction with biological targets and its overall pharmacokinetic profile.

Properties

CAS No.

1250089-60-1

Molecular Formula

C8H6F2N4

Molecular Weight

196.16 g/mol

IUPAC Name

2-(2,4-difluorophenyl)-1,2,4-triazol-3-amine

InChI

InChI=1S/C8H6F2N4/c9-5-1-2-7(6(10)3-5)14-8(11)12-4-13-14/h1-4H,(H2,11,12,13)

InChI Key

ULMWXSGETPOJKA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)F)N2C(=NC=N2)N

Purity

95

Origin of Product

United States

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